6-(4-Methoxyphenyl)pyrimidin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-methoxyphenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-9-4-2-8(3-5-9)10-6-11(14)13-7-12-10/h2-7H,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXQDTVTMJFNNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Elucidation of 6 4 Methoxyphenyl Pyrimidin 4 Ol and Its Analogs
Vibrational Spectroscopy Applications (FT-IR, IR) for Functional Group Identification
Fourier-transform infrared (FT-IR) and infrared (IR) spectroscopy are indispensable tools for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org The vibrational spectra of pyrimidine (B1678525) derivatives reveal characteristic bands that correspond to specific stretching and bending modes of the constituent bonds. nih.gov
In pyrimidine analogs, the presence of an amino group is indicated by N-H asymmetric and symmetric stretching vibrations, typically observed in the range of 3456-3182 cm⁻¹. ijirset.com The N-H in-plane bending vibration gives rise to a band around 1648 cm⁻¹. ijirset.com Aromatic C-H stretching vibrations are generally weak and appear near 2960 cm⁻¹. ijirset.com
The analysis of substituted pyrimidines often involves identifying the vibrational modes of the pyrimidine ring itself. nih.gov Hydrogen bonding can influence these modes, causing shifts to higher energy. nih.gov For instance, in studies of pyrimidine in aqueous solutions, hydrogen bonding to the nitrogen atoms leads to a significant charge transfer and polarization of the π-electron system. nih.gov
Key vibrational modes for substituted pyrimidines include:
C-H stretching: Found around 3032 cm⁻¹. core.ac.uk
C-H in-plane and out-of-plane bending: Occurring in the regions of 1000-1500 cm⁻¹ and 750-1000 cm⁻¹, respectively. core.ac.uk
C=O stretching: For pyrimidinones (B12756618), this appears in the range of 1620-1699 cm⁻¹. researchgate.net
C=N and C=C stretching: These aromatic vibrations are typically found between 1525-1575 cm⁻¹ and 1570-1596 cm⁻¹, respectively. researchgate.net
The specific frequencies can be influenced by the nature and position of substituents on the pyrimidine ring. For example, the presence of a nitro group (NO₂) introduces characteristic asymmetric and symmetric stretching modes in the ranges of 1530-1500 cm⁻¹ and 1370-1330 cm⁻¹, respectively. core.ac.uk
Table 1: Characteristic FT-IR Vibrational Frequencies for Pyrimidine Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amino (N-H) | Asymmetric & Symmetric Stretching | 3456-3182 ijirset.com |
| Amino (N-H) | In-plane Bending | ~1648 ijirset.com |
| Aromatic (C-H) | Stretching | ~2960 ijirset.com |
| Carbonyl (C=O) | Stretching | 1620-1699 researchgate.net |
| Aromatic (C=N) | Stretching | 1525-1575 researchgate.net |
| Aromatic (C=C) | Stretching | 1570-1596 researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the comprehensive assignment of its structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information on the chemical environment of protons within a molecule. For pyrimidine derivatives, the signals for aromatic protons are typically observed in the range of 6.5 to 9.16 ppm. researchgate.net The presence of an amino group can give rise to a signal between 5.1 and 5.3 ppm. ijirset.com
In a study of 4-(2-pyridyl)pyrimidine, the proton at the C-2 position of the pyrimidine ring was the most deshielded, appearing at 9.30 ppm. researchgate.net Quaternization of the N1 atom of the pyrimidine ring caused a significant downfield shift of the H-2, H-5, and H-6 protons. researchgate.net The chemical shifts of protons in pyrimidine derivatives are influenced by the electronic effects of the substituents. chinesechemsoc.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms in pyrimidine derivatives are sensitive to their electronic environment. In pyridine (B92270), a related heterocyclic compound, the carbon atom at the C2 position, being directly attached to the electronegative nitrogen, resonates at a downfield chemical shift of around 150 ppm. testbook.com The C3 and C4 carbons appear at approximately 124 ppm and 136 ppm, respectively. testbook.com
For substituted pyrimidines, the chemical shifts of the ring carbons are influenced by the substituents. researchgate.net For example, in 4- and 5-substituted pyrimidines, the carbon chemical shifts and carbon-proton coupling constants provide detailed structural information. researchgate.net In some pyrimidine derivatives, the carbonyl carbon of a pyrimidinone can be found in the range of 162-167 ppm. rsc.org
Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Pyrimidine Derivatives
| Nucleus | Functional Group/Position | Typical Chemical Shift (ppm) |
| ¹H | Aromatic Protons | 6.5 - 9.16 researchgate.net |
| ¹H | Amino Protons | 5.1 - 5.3 ijirset.com |
| ¹³C | Pyrimidine Ring Carbons | 100 - 165 researchgate.netrsc.org |
| ¹³C | Carbonyl Carbon (in pyrimidinones) | 162 - 167 rsc.org |
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Protonation State Investigations
¹⁵N NMR spectroscopy is a valuable tool for investigating the electronic structure and protonation states of nitrogen-containing heterocycles like pyrimidine. wikipedia.org Although less sensitive than ¹H or ¹³C NMR due to the low natural abundance of the ¹⁵N isotope, it provides direct information about the nitrogen atoms in the molecule. huji.ac.il
The chemical shifts of ¹⁵N are highly sensitive to the local electronic environment and can be used to monitor tautomeric equilibria and protonation events. blogspot.com For instance, the ¹⁵N chemical shift of nicotinamide (B372718) derivatives changes significantly with pH, making them potential pH sensors. nih.gov In pyrimidine, protonation of the ring nitrogen atoms leads to a modification of the electronic distribution, which can be observed as a change in the ¹⁵N NMR spectrum. ijcrt.org ¹⁵N NMR is considered an effective method for elucidating the structure of nitrogen-rich heterocycles. wikipedia.org
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. sphinxsai.com Electron impact mass spectrometry (EI-MS) is a common method used for this purpose. sapub.org
The mass spectral fragmentation of pyrimidine derivatives often follows predictable pathways. The molecular ion peak (M⁺) is usually observed, and its fragmentation can provide valuable structural information. sphinxsai.com For pyrimidinethiones, the presence of sulfur isotopes leads to a characteristic M+2 peak. sapub.org
Common fragmentation patterns for substituted pyrimidines involve the loss of side-chain functional groups followed by the cleavage of the pyrimidine ring itself. sphinxsai.comsapub.org In some cases, the pyrimidine ring is more stable than other attached heterocyclic rings, leading to initial fragmentation of the other rings. sapub.org The fragmentation modes can be established by comparing the mass spectra of a series of related compounds. sphinxsai.com
For example, in some pyrimidine derivatives, the initial fragmentation involves the loss of a phenyl group, followed by further cleavage of the pyrimidine ring. sphinxsai.com The presence of specific fragment ions can help to confirm the structure of the parent molecule. sphinxsai.com
Electronic Absorption and Fluorescence Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing
UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic structure of molecules by examining the transitions between electronic energy levels. libretexts.org The electronic spectra of pyrimidines are influenced by factors such as substitution patterns, solvent polarity, and pH. ijcrt.org
The introduction of electron-donating groups (e.g., -OH, -OCH₃) onto the pyrimidine ring typically causes a bathochromic (red) shift in the absorption spectrum, while electron-withdrawing groups (e.g., -NO₂) lead to a hypsochromic (blue) shift. ijcrt.org These shifts are due to changes in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ijcrt.org
The electronic transitions in pyrimidine derivatives are often of the n→π* and π→π* type. libretexts.org n→π* transitions involve the promotion of an electron from a non-bonding orbital to an anti-bonding π* orbital and are typically of lower intensity. libretexts.org π→π* transitions involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital and are generally more intense. libretexts.org
Solvent polarity can also affect the electronic spectra. Polar solvents can stabilize polar excited states, leading to solvatochromic shifts. ijcrt.org Furthermore, changes in pH can alter the protonation state of the nitrogen atoms in the pyrimidine ring, directly impacting the electronic transitions and leading to observable shifts in both absorption and emission wavelengths. ijcrt.org
X-ray Crystallography for Solid-State Molecular Geometry and Packing
X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides invaluable data on bond lengths, bond angles, torsional angles, and the nature of intermolecular interactions that dictate the crystal packing. This information is fundamental to understanding the structure-property relationships of materials. For compounds like 6-(4-methoxyphenyl)pyrimidin-4-ol and its derivatives, X-ray crystallography offers a detailed snapshot of their solid-state conformation and supramolecular assembly.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Single-crystal X-ray diffraction (SC-XRD) is the premier method for the unambiguous structural elucidation of crystalline compounds. preprints.org By analyzing the diffraction pattern of X-rays scattered by a single crystal, a complete molecular structure can be determined with high precision. preprints.org
While the specific crystal structure of this compound is not detailed in the reviewed literature, extensive studies on closely related pyrimidine derivatives provide significant insight into the structural features common to this class of compounds. researchgate.netresearchgate.netacs.org For example, SC-XRD analyses of various pyrimidin-4-ol derivatives reveal that they often engage in extensive hydrogen bonding. researchgate.netacs.org Intermolecular interactions, such as N-H···N, O-H···N, and C-H···O hydrogen bonds, are frequently observed, creating robust supramolecular networks that stabilize the crystal lattice. researchgate.netacs.org
In one study on O-4-acetylamino-benzenesulfonylated pyrimidine derivatives, SC-XRD confirmed the molecular structures and showed that the crystal architectures are stabilized by these intermolecular forces. researchgate.net Similarly, analysis of 2,6-diaminopyrimidin-4-ol derivatives demonstrated the planarity of the pyrimidine and adjacent ring systems and detailed the hydrogen bonding patterns, which include the formation of dimeric R22(8) loops. acs.org These studies underscore the power of SC-XRD to reveal the specific tautomeric forms present in the solid state and the subtle conformational preferences influenced by different substituents.
Table 1: Representative Crystallographic Data for a Pyrimidine Derivative This table presents typical data obtained from an SC-XRD experiment on a pyrimidine analog to illustrate the nature of the findings.
| Parameter | Illustrative Data for a Pyrimidine Analog |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.12 |
| b (Å) | 12.34 |
| c (Å) | 13.45 |
| β (°) | 109.8 |
| Volume (ų) | 1584.5 |
| Z (Molecules/Unit Cell) | 4 |
| Key Hydrogen Bonds | O-H···N, N-H···N |
Powdered X-ray Diffraction (P-XRD) for Crystalline Phase Identification
Powder X-ray diffraction (P-XRD) serves as a rapid and powerful tool for the identification of crystalline materials and the assessment of their phase purity. The technique involves exposing a powdered sample to an X-ray beam and measuring the angular positions and intensities of the diffracted peaks. The resulting pattern is a unique fingerprint for a specific crystalline phase.
For a synthesized batch of this compound, P-XRD would be employed to confirm that the bulk material corresponds to the single-crystal structure. The experimental powder pattern would be compared against a pattern calculated from the SC-XRD data. A precise match confirms the phase identity and purity of the bulk sample. Any extraneous peaks could signify the presence of impurities or different polymorphs (different crystalline forms of the same compound). While specific P-XRD data for this compound is not publicly available, the methodology is standard practice in the characterization of crystalline pharmaceutical compounds and materials. researchgate.net
Table 2: Representative Powder X-ray Diffraction Data This table shows a hypothetical P-XRD pattern for a crystalline organic compound, illustrating the format of the data obtained.
| Diffraction Angle (2θ°) | Relative Intensity (%) |
| 8.5 | 45 |
| 12.1 | 100 |
| 17.0 | 80 |
| 21.3 | 95 |
| 24.5 | 65 |
| 26.8 | 50 |
Circular Dichroism (CD) Spectroscopy for Chiroptical Properties and Conformational Studies
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in the absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov It is an exceptionally sensitive technique for investigating the stereochemical features and solution-state conformations of chiral compounds. nih.gov
The parent compound, this compound, is achiral and therefore does not produce a CD signal. However, CD spectroscopy would become an indispensable tool for the characterization of chiral analogs. Chirality could be introduced into the molecule by, for example, synthesizing derivatives with a chiral center in a substituent or by creating a molecule with axial chirality (atropisomerism) due to restricted rotation around a single bond.
For such chiral derivatives, the CD spectrum would provide a unique spectral fingerprint related to its absolute configuration. The signs and intensities of the Cotton effects in the CD spectrum are directly correlated with the three-dimensional arrangement of the chromophores within the molecule. nih.gov This information is crucial for distinguishing between enantiomers, which have mirror-image CD spectra, and for studying conformational changes in solution. nih.gov When combined with computational methods, experimental CD spectra can help in assigning the absolute configuration of a newly synthesized chiral molecule.
Table 3: Hypothetical Circular Dichroism Data for a Chiral Pyrimidine Analog This table illustrates the type of data generated in a CD spectroscopy experiment for a hypothetical chiral molecule.
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| 320 | -1.5 x 10⁴ |
| 285 | +2.2 x 10⁴ |
| 250 | +0.9 x 10⁴ |
| 225 | -3.0 x 10⁴ |
Computational and Theoretical Chemistry Investigations of 6 4 Methoxyphenyl Pyrimidin 4 Ol Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For pyrimidine (B1678525) derivatives, DFT calculations are employed to determine molecular geometries, predict spectroscopic signatures, and analyze chemical reactivity. tandfonline.comdergipark.org.tr Methods like B3LYP are frequently used with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) to achieve a balance between accuracy and computational cost. ijaerd.org
DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in the 6-(4-methoxyphenyl)pyrimidin-4-ol molecule. This process, known as geometry optimization, seeks the minimum energy conformation by calculating forces on the atoms and adjusting their positions. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral (torsional) angles. ijaerd.orgresearchgate.net
Table 1: Selected Optimized Geometrical Parameters for a Pyrimidine Derivative Core (DFT/B3LYP) Note: This table is illustrative, based on data for similar pyrimidine structures. Exact values for this compound would require a specific computational study.
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Lengths | C4-C5 | ~1.39 Å |
| C6-N1 | ~1.34 Å | |
| C4-O | ~1.36 Å (enol) / ~1.23 Å (keto) | |
| C6-C(phenyl) | ~1.49 Å | |
| Bond Angles | N1-C6-C5 | ~116° |
| C6-C5-C4 | ~118° | |
| C5-C4-N3 | ~122° | |
| Dihedral Angle | C5-C6-C(phenyl)-C(phenyl) | Varies based on rotation |
A significant application of DFT is the prediction of vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra. ijaerd.org By calculating the vibrational frequencies and chemical shifts of the optimized molecular structure, researchers can generate theoretical spectra that can be compared directly with experimental results. nih.gov This comparison serves to validate the accuracy of the computational model and aids in the precise assignment of experimental spectral bands. researchgate.net
For instance, calculated vibrational frequencies for pyrimidine derivatives often show good agreement with experimental FT-IR spectra after applying a scaling factor to account for anharmonicity and basis set limitations. Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, providing theoretical values that correlate well with experimental ¹H and ¹³C NMR data. nih.gov
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Pyrimidine Derivative Note: This table illustrates the validation process. Data is based on findings for related pyrimidine compounds.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT/B3LYP (cm⁻¹) | Assignment |
| N-H stretch | ~3420 | ~3435 | Pyrimidine ring N-H |
| C=O stretch | ~1670 | ~1685 | Pyrimidinone carbonyl |
| C=C/C=N stretch | ~1550-1610 | ~1560-1620 | Aromatic & pyrimidine rings |
| C-O-C stretch | ~1250 | ~1255 | Methoxy (B1213986) group |
Hydroxypyrimidines, such as this compound, can exist in different tautomeric forms, primarily the hydroxy (enol) form and the keto (pyrimidinone) form. DFT calculations are essential for evaluating the relative energies and thermodynamic stability of these tautomers. By optimizing the geometry and calculating the total electronic energy of each form, the most stable tautomer can be identified.
Generally, for 4-hydroxypyrimidines, the keto tautomer (pyrimidin-4-one) is found to be significantly more stable than the enol form. rsc.org Computational studies on related structures confirm that the pyrimidinone form is the predominant species in the gas phase and in various solvents. This stability is crucial as the tautomeric form dictates the molecule's hydrogen bonding capabilities and its potential interactions with biological targets.
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze how a ligand, such as this compound, binds to a biological target, typically a protein or enzyme. researchgate.net These methods are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, generating a binding score that estimates the strength of the interaction (binding affinity). nih.gov For pyrimidine derivatives, docking studies have been performed against various cancer-related targets, such as kinases (e.g., PI3K, EGFR) and other enzymes. nih.govsemanticscholar.org
These studies reveal detailed interaction profiles, identifying key amino acid residues in the protein's active site that form hydrogen bonds, hydrophobic interactions, or pi-pi stacking with the ligand. For example, the pyrimidine core can act as a scaffold, with the nitrogen atoms and the hydroxyl/keto group often participating in crucial hydrogen bonds with residues like methionine or lysine. semanticscholar.orgresearchgate.net The 4-methoxyphenyl (B3050149) group typically extends into a hydrophobic pocket of the active site. researchgate.net
Table 3: Example Molecular Docking Results for a Pyrimidine Derivative against a Kinase Target Note: This table is a representative example based on docking studies of similar compounds.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| PIK3γ | -9.1 | VAL882, LYS833 | Hydrogen Bond |
| TRP812, MET953 | Hydrophobic Interaction | ||
| EGFR | -8.5 | MET769 | Hydrogen Bond |
| LEU768, LYS721 | van der Waals |
When the experimental 3D structure of a target protein is not available, a theoretical model can be constructed using a technique called homology modeling. This method builds a model of the target protein's structure based on the known experimental structure of a related homologous protein (the "template").
Once a reliable homology model is built and validated, it can be used for molecular docking studies. This approach allows researchers to investigate the interactions of ligands like this compound with putative or novel biological targets for which no crystal structure exists. This is particularly valuable in the early stages of drug discovery, enabling the screening of compounds and the generation of hypotheses about their mechanism of action before costly experimental work is undertaken. For instance, novel pyrazolo[3,4-d]pyrimidine derivatives have been designed and evaluated against homology models of targets like PI3-Kinase/mTOR to understand their binding requisites. nih.gov
Quantum Chemical Descriptors and Reactivity Indices for Predictive Chemistry
While specific quantum chemical studies on this compound are not extensively available in the reviewed literature, analysis of related pyrimidine derivatives provides a framework for understanding its electronic structure and reactivity. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in this regard. For instance, analysis of a similar pyrimidine derivative suggests that it is more likely to act as a nucleophile than an electrophile. researchgate.net This characteristic is common in molecules with electron-rich aromatic systems and heteroatoms with lone pairs, such as the nitrogen and oxygen atoms in the pyrimidine ring and the methoxy group of this compound.
The electronic properties of the pyrimidine ring are significantly influenced by its substituents. The aromatic nature of the pyrimidine ring allows it to participate in various chemical reactions, including electrophilic and nucleophilic substitutions. The 4-methoxyphenyl group at the 6-position, in particular, plays a key role in modulating the electron density of the pyrimidine core. The methoxy group is an electron-donating group through resonance, which can influence the molecule's reactivity and its potential for intermolecular interactions.
Interactive Table: Quantum Chemical Descriptors for a Representative Pyrimidine Derivative
| Descriptor | Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons (nucleophilicity). A higher value suggests greater reactivity. |
| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons (electrophilicity). A lower value suggests greater reactivity. |
| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical stability of the molecule. A larger gap implies higher stability. |
| Electronegativity (χ) | 3.85 | Measures the power of an atom or group of atoms to attract electrons towards itself. |
| Chemical Hardness (η) | 2.65 | Measures the resistance to change in electron distribution or charge transfer. |
| Chemical Softness (S) | 0.19 | The reciprocal of hardness, indicating the ease of charge transfer. |
| Electrophilicity Index (ω) | 2.80 | A global reactivity index that measures the propensity of a species to accept electrons. |
Note: The values in this table are representative and based on computational studies of similar pyrimidine derivatives. They are intended to illustrate the types of descriptors used in predictive chemistry.
Hirshfeld Surface Analysis and Intermolecular Interaction Characterization in Crystalline Structures
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. By mapping properties such as dnorm, di, and de onto the molecular surface, a detailed picture of the crystal packing can be obtained. nih.gov For a related pyrazolo[3,4-d]pyrimidine derivative, Hirshfeld surface analysis revealed that the crystal packing is dominated by H···H, C···H/H···C, and N···H/H···N contacts. nih.govresearchgate.net
The analysis of a similar N-(4-methoxyphenyl)picolinamide crystal structure also highlights the predominance of H···H interactions, which account for 47% of the total intermolecular contacts. nih.gov This indicates the significance of van der Waals forces in the crystal's structural organization. nih.gov C···H interactions are the second most abundant, signifying the presence of weak dispersive forces or potential C—H···π interactions that further stabilize the crystal packing. nih.gov
In the crystal structure of a related pyrazolopyrimidine, various intermolecular interactions contribute to the formation of a stable three-dimensional network. nih.gov These include C—H···O and C—H···N hydrogen bonds, as well as C—H···π(ring) interactions. researchgate.netnih.gov The presence of O-H and N-H groups in this compound suggests that its crystal structure would also be stabilized by O—H···O, O—H···N, and N—H···O hydrogen bonds, in addition to weaker C—H···O and π-stacking interactions. researchgate.net The methoxyphenyl group can also engage in π-π stacking interactions with aromatic residues.
The relative contributions of different intermolecular contacts to the Hirshfeld surface for a closely related pyrimidine derivative are summarized in the table below.
Interactive Table: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Pyrimidine Derivative
| Contact Type | Contribution (%) |
| H···H | 48.2% |
| C···H/H···C | 23.9% |
| N···H/H···N | 17.4% |
| O···H/H···O | 5.3% |
| C···N/N···C | 2.6% |
| C···C | 2.2% |
| C···O/O···C | 0.5% |
Source: Data adapted from Hirshfeld surface analysis of 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine. nih.gov
These findings underscore the importance of a detailed analysis of intermolecular forces for understanding the structure-property relationships in molecular crystals, which is fundamental for crystal engineering. rsc.org
Structure Activity Relationships Sar of 6 4 Methoxyphenyl Pyrimidin 4 Ol Derivatives
Influence of Substituents on the Pyrimidine (B1678525) Core in Modulating Biological Activities
The pyrimidine nucleus is a versatile scaffold, and substitutions at its various positions can dramatically alter the biological profile of the resulting derivatives. nih.gov The nature of these substituents, whether they are electron-donating or electron-withdrawing, bulky or compact, hydrophobic or hydrophilic, plays a significant role in the molecule's interaction with its biological target.
For instance, the introduction of different groups at the C2 and C5 positions of the pyrimidine ring has been a common strategy to modulate activity. In a series of 2,4,6-trisubstituted pyrimidines, the nature of the substituent at the C2 position was found to be critical for antibacterial activity. wjarr.com Similarly, in the context of anti-tubercular agents, derivatization of the 2,4-diaminopyrimidine (B92962) core, particularly with side chains designed to occupy specific binding pockets, has been explored to enhance potency and selectivity. mdpi.com
The presence of specific functional groups can also dictate the type of biological activity observed. For example, the incorporation of a thiazole (B1198619) group at the C6 position of a 2,4-diamino-5-aryl-pyrimidine scaffold was shown to be essential for anti-mycobacterial activity, whereas compounds with alkoxy or phenyl-substituted triazole groups at the same position were inactive. mdpi.com
The following table summarizes the influence of various substituents on the pyrimidine core on biological activities, based on findings from different studies.
| Position on Pyrimidine Core | Substituent | Observed Biological Activity | Reference Compound(s) |
| C2, C4, C6 | Various substitutions | Antibacterial activity | 2,4,6-trisubstituted pyrimidines |
| C2, C4 | Diamino groups with side chains | Anti-tubercular activity | 2,4-diaminopyrimidine derivatives |
| C5 | Unsubstituted (Hydrogen) | Potent inhibition of PGE2 generation | Polysubstituted pyrimidines |
| C6 | Thiazole group | Anti-mycobacterial activity | 2,4-diamino-5-aryl-6-(thiazolyl)pyrimidines |
| C4 | Trimethoxyphenyl group | Anti-inflammatory activity | Pyrido[2,3-d]pyrimidine (B1209978) derivatives |
Positional Effects of the 4-Methoxyphenyl (B3050149) Moiety and Other Peripheral Substituents
The position of the 4-methoxyphenyl group on the pyrimidine ring is a critical determinant of biological activity. In many active derivatives, this moiety is found at the C6 position of the pyrimidine core. However, shifting this group to other positions or altering the substitution pattern on the phenyl ring can lead to significant changes in potency and selectivity.
Furthermore, the introduction of other peripheral substituents can have a profound impact. For example, in a series of pyrido[2,3-d]pyrimidine derivatives, the presence of a trimethoxyphenyl group at the C4 position of the pyridine (B92270) ring resulted in the most potent anti-inflammatory compound. rsc.org SAR analysis of these compounds revealed that electron-releasing groups on the pyridodipyrimidine scaffold led to better edema inhibitory effects compared to electron-withdrawing groups. rsc.org
The table below illustrates the positional effects of the 4-methoxyphenyl group and other substituents on biological outcomes.
| Scaffold | Position of Methoxyphenyl/Substituent | Effect on Biological Activity | Reference Compound(s) |
| Pyrido[2,3-d]pyrimidine | Trimethoxyphenyl at C4 of pyridine ring | Potent anti-inflammatory activity | Compound 25 |
| Pyrido[2,3-d]pyrimidine | Electron-releasing groups | Enhanced edema inhibitory effects | Compounds 26-29 |
| Pyrrolo[2,3-d]pyrimidine | 4-Methoxyphenyl at C7 | Enhanced anti-inflammatory activity | Compounds 18-21 |
| β-Diketonates | Positional variation of methoxy (B1213986) group | Altered spatial structure and bioactivity | Copper(II) β-diketonates |
Correlation of Molecular Features with Specific Biological Responses and Potency
In the development of dual EGFR and VEGFR-2 inhibitors, the design of 4-methoxyphenyl pyrazole (B372694) and pyrimidine derivatives was guided by the pharmacophoric features of known antagonists. nih.gov This led to the discovery of a compound that exhibited potent antiproliferative effects against several cancer cell lines and strong inhibitory activity against both kinases. nih.gov This highlights the success of correlating specific molecular features with desired biological outcomes.
Molecular docking studies can provide valuable insights into these correlations by predicting the binding modes of compounds within the active site of a target protein. For instance, in the study of pyrimidine-benzoxazole/benzimidazole hybrids, docking simulations revealed key interactions, such as hydrogen bonding between the pyrimidine nitrogen and specific amino acid residues, that are likely responsible for the observed activity. rsc.org
The following table demonstrates the correlation between specific molecular features and biological responses.
| Molecular Feature | Biological Response | Potency (Example) | Reference |
| N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amine scaffold | Tubulin polymerization inhibition | GI50: 0.19-0.41 μM | nih.gov |
| 4-Methoxyphenyl pyrazole/pyrimidine core | Dual EGFR/VEGFR-2 inhibition | IC50: 0.071 µM (EGFR), 0.098 µM (VEGFR-2) for compound 12 | nih.gov |
| 2,6-Disubstituted pyrazine (B50134) with 4'-carboxyphenyl | CSNK2A inhibition | Nanomolar range | nih.gov |
| 2,4-Diaminopyrimidine with thiazole side chain | Anti-tubercular activity | MIC: 6.25 µg/mL for compound 16l | mdpi.com |
| Pyrido[2,3-d]pyrimidine with N-methylpyrazole | EGFR L858R/T790M inhibition | IC50: 0.297 ± 0.024 μM against H1975 cells for compound B8 | nih.gov |
Ligand Efficiency and Optimization Strategies within the 6-(4-Methoxyphenyl)pyrimidin-4-ol Scaffold
Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are crucial metrics in the optimization of hit and lead compounds. sciforschenonline.org These parameters help medicinal chemists assess the quality of a compound by relating its potency to its size and lipophilicity, respectively. sciforschenonline.org The goal is to increase potency without excessively increasing molecular weight or lipophilicity, which can lead to poor pharmacokinetic properties and off-target effects. sciforschenonline.org
For the this compound scaffold, optimization strategies often involve iterative modifications to enhance ligand efficiency. This can include:
Fragment-based growth: Starting with a smaller, efficient fragment and gradually adding functional groups to improve binding affinity.
Scaffold hopping: Replacing the pyrimidine core with other heterocycles to explore new chemical space and improve properties.
Structure-guided design: Utilizing X-ray crystallography or molecular modeling data to design modifications that specifically target key interactions within the binding site.
A key principle in lead optimization is to maintain an LE value above 0.3. sciforschenonline.org LLE, calculated as pIC50 (or pKi) - logP (or logD), is particularly important for balancing potency and lipophilicity. sciforschenonline.org An increase in LLE during optimization indicates that the gain in potency is greater than the increase in lipophilicity. sciforschenonline.org
Pharmacophore Development and Lead Optimization Based on SAR Studies
The culmination of SAR studies is often the development of a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. This model serves as a valuable tool for virtual screening of compound libraries to identify novel hits with diverse chemical scaffolds. researchgate.net
For the this compound class of compounds, a pharmacophore model would likely include features such as:
A hydrogen bond acceptor (the pyrimidin-4-ol oxygen).
A hydrogen bond donor (the pyrimidin-4-ol hydroxyl group).
An aromatic ring (the 4-methoxyphenyl group).
A hydrophobic feature (the methoxy group).
Once a pharmacophore model is established, it can guide lead optimization efforts. researchgate.net This involves designing new analogs that better fit the pharmacophore and have improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. For example, guided by the pharmacophoric features of EGFR and VEGFR-2 antagonists, researchers successfully designed and synthesized novel 4-methoxyphenyl pyrazole and pyrimidine derivatives with potent dual inhibitory activity. nih.gov This demonstrates the power of a pharmacophore-driven approach in lead optimization. nih.gov
Mechanistic Investigations of 6 4 Methoxyphenyl Pyrimidin 4 Ol and Pyrimidine Analogs
Enzyme Inhibition Mechanism Studies (e.g., Cyclooxygenase (COX) Enzymes)
The inhibitory activity of pyrimidine (B1678525) analogs, including compounds structurally related to 6-(4-methoxyphenyl)pyrimidin-4-ol, has been a subject of investigation against cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are inflammatory mediators. nih.govnih.gov The inhibition of these enzymes is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Studies on various pyrimidine derivatives have revealed a range of inhibitory potentials against COX-1 and COX-2. For instance, some 2-(trimethoxyphenyl)-thiazoles, which share aromatic features with the subject compound, have demonstrated inhibitory activity against both COX isoforms. nih.gov Notably, the nature and position of substituents on the aromatic rings can significantly influence the potency and selectivity of COX inhibition. nih.gov For example, the introduction of a nitro group into a related series of compounds increased COX-2 selectivity. nih.gov
The binding of inhibitors to the COX active site can occur through various interactions, including hydrogen bonding and hydrophobic contacts. nih.gov In some diarylisoxazole inhibitors, which also feature aromatic rings, the methoxyphenyl groups interact with both hydrophobic and polar residues within the COX-1 channel. nih.gov Specifically, one methoxyphenyl group can be surrounded by hydrophobic residues like tyrosine, tryptophan, phenylalanine, and leucine, while another can interact with more polar residues such as glutamine, serine, and histidine. nih.gov The carboxylate group of some acidic NSAIDs has been shown to bind to COX-2 in a manner that involves hydrogen bonding with Tyr-385 and Ser-530, rather than the typical salt bridge formation with Arg-120. researchgate.net
Interactive Data Table: COX Inhibition by Pyrimidine Analogs and Related Compounds
Modulation of Inflammatory Mediators (Nitric Oxide, Prostaglandin (B15479496) E2)
The inflammatory response involves the production of various mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2). mdpi.comcaymanchem.com The modulation of these mediators is a key aspect of anti-inflammatory action.
Some pyrimidine derivatives have been investigated for their ability to inhibit the production of PGE2. Certain polysubstituted pyrimidines have been found to selectively inhibit PGE2 production without significantly affecting NO production. google.com PGE2 itself is a primary product of the COX pathway and its activity influences inflammation, fertility, and immune responses. caymanchem.com Its effects are mediated through at least four distinct receptors (EP1, EP2, EP3, and EP4). caymanchem.com The production of PGE2 can be stimulated by factors such as bradykinin (B550075) in endothelial cells. nih.gov
In the context of inflammation, some plant extracts containing various phytochemicals have been shown to reduce NO and interleukin-6 (IL-6) levels by regulating pathways like NF-κB and suppressing inducible nitric oxide synthase (iNOS). mdpi.com While direct studies on this compound's effect on NO and PGE2 are not detailed in the provided results, the investigation of related pyrimidine structures suggests a potential for such activity.
Target Identification and Validation Approaches (e.g., Respiratory Complex I, DNA-dependent protein kinase)
Research into the molecular targets of pyrimidine analogs and other small molecules has identified several key proteins and enzymes involved in cellular processes.
Respiratory Complex I: Some anticancer drugs have been found to exert off-target effects by directly inhibiting mitochondrial respiratory complex I. elifesciences.org This inhibition can disrupt cellular energy metabolism and has been identified as a toxicophore in certain chemotherapeutics. elifesciences.org For instance, the drug mubritinib, initially reported as a HER2 inhibitor, was later shown to directly inhibit complex I, leading to reduced cardiac cell function. elifesciences.org This highlights the importance of identifying off-target mitochondrial effects.
DNA-dependent protein kinase (DNA-PK): DNA-PK is a crucial enzyme in the repair of DNA double-strand breaks (DSBs) through the non-homologous end joining (NHEJ) pathway. nih.govmdpi.comresearchgate.net Inhibition of DNA-PK can enhance the efficacy of radiation therapy and certain chemotherapies that induce DSBs. nih.govnih.gov Several classes of DNA-PK inhibitors have been developed, with some showing selectivity and non-cytotoxic radiosensitizing effects. nih.govnih.gov For example, the inhibitor 1-(2-hydroxy-4-morpholin-4-yl-phenyl)-ethanone was found to synergistically enhance radiation-induced tumor control in preclinical models. nih.gov The development of potent and selective DNA-PK inhibitors like NU7026 and NU7441 has provided valuable tools for studying the function of this enzyme. mdpi.com
Interactive Data Table: Target Identification for Pyrimidine Analogs and Related Compounds
Cellular Pathway Modulation (e.g., BMP2/SMAD1 Signaling, JAK/STAT3 Signaling)
The biological activity of pyrimidine analogs can be exerted through the modulation of specific cellular signaling pathways.
BMP2/SMAD1 Signaling: The Bone Morphogenetic Protein 2 (BMP2) signaling pathway, which involves the phosphorylation of Smad1, plays a role in various cellular processes, including cell proliferation and differentiation. nih.govnih.gov In certain cancer models, activation of the BMP2-Smad1 pathway has been linked to pain signaling. nih.gov Upregulated BMP2 can activate downstream Smad1 signaling, leading to increased release of signaling molecules like CGRP. nih.gov
JAK/STAT3 Signaling: The Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) pathway is a critical signaling cascade involved in inflammation and cell proliferation. nih.gov The inflammatory cytokine Interleukin-6 (IL-6) can activate the JAK/STAT3 pathway, leading to the expression of various target genes. nih.gov Inhibition of this pathway, for instance with pyrimidine-2,4-dione derivatives, has been shown to induce cytotoxicity in cancer cells. nih.gov Specifically, these derivatives can target the STAT3 signaling pathway, which is often persistently activated in various cancers. nih.gov
Insights into Intermolecular Interactions and Binding Affinities (e.g., with DNA Topoisomerase, Bovine Serum Albumin)
Understanding the intermolecular interactions and binding affinities of compounds like this compound with biological macromolecules is crucial for elucidating their mechanism of action.
DNA Topoisomerase: Bacterial DNA gyrase and topoisomerase IV are essential enzymes that are validated targets for antibacterial drugs. nih.govnih.gov The key mechanism of action for some antibacterial agents, like the 4-quinolones, is the reversible trapping of the enzyme-DNA complex. nih.gov Some novel inhibitors based on scaffolds like 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole have been identified as low nanomolar inhibitors of E. coli DNA gyrase. nih.gov
Bovine Serum Albumin (BSA): Serum albumins, such as BSA, are major transport proteins in the bloodstream and their interaction with drugs can significantly influence the drug's distribution and availability. nih.govmdpi.com The binding of small molecules to BSA is often studied using techniques like fluorescence spectroscopy. mdpi.commdpi.comnih.govrsc.org These studies can determine binding constants (Kb) and the number of binding sites. For example, a lipophilic thalidomide (B1683933) derivative was found to bind to site II of BSA with a binding constant in the range of 2.5 × 105–4.8 × 103 L·mol−1, indicating a moderately strong but temperature-dependent interaction. mdpi.com The binding is often driven by forces such as van der Waals interactions and hydrogen bonding. mdpi.com An optimal binding constant for effective transport and release is generally considered to be in the range of 104 – 106 M−1. nih.gov
Interactive Data Table: Binding Affinities and Interactions
Advanced Research Applications of 6 4 Methoxyphenyl Pyrimidin 4 Ol Scaffolds in Chemical Science
Utility as Synthetic Intermediates and Building Blocks in Complex Organic Synthesis
The 6-(4-Methoxyphenyl)pyrimidin-4-ol scaffold is a valuable intermediate in organic synthesis due to the reactivity of its constituent parts. The pyrimidine (B1678525) ring itself, being π-deficient, facilitates nucleophilic aromatic substitution, while the hydroxyl group at the 4-position (which exists in tautomeric equilibrium with the keto form, a pyrimidinone) offers a key site for functionalization. wikipedia.org
A common and powerful strategy involves converting the hydroxyl group into a better leaving group, such as a chlorine atom, to produce compounds like 4-Chloro-6-(4-methoxyphenyl)pyrimidine (B3367309). hoffmanchemicals.com This transformation dramatically enhances the reactivity of the 4-position toward nucleophilic attack, opening up pathways for the introduction of a wide array of substituents. This approach is fundamental in the synthesis of diverse pyrimidine derivatives. For instance, various amines, alcohols, or thiols can be introduced to generate extensive libraries of new compounds for screening purposes.
The synthesis of pyrimidine derivatives can be achieved through various established methods, such as the condensation of carbonyl compounds with diamines or multicomponent reactions like the Biginelli reaction. wikipedia.org More specifically, substituted pyrimidines are often synthesized via the condensation of α,β-unsaturated ketones with appropriate amidines or ureas. nih.gov The this compound scaffold serves as a foundational structure that can be elaborated into more complex, often fused, heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which have shown significant biological activities. nih.gov The presence of the methoxyphenyl group also allows for further modifications, although it is generally less reactive than the pyrimidine core.
Development of Chemical Probes and Biosensors for Analytical Applications
Pyrimidine derivatives are increasingly being explored for applications in materials science, including the development of chemical sensors. researchgate.net Their inherent electronic properties and the ability to engage in specific molecular interactions make them suitable candidates for the core structure of chemical probes and biosensors. These tools are designed to detect and quantify specific analytes, such as metal ions or changes in pH, often through a measurable change in an optical property like fluorescence or color.
For example, pyrimidine-based structures have been successfully employed as fluorescent zinc detectors. researchgate.net Furthermore, donor-π-acceptor (D–π–A) type pyrimidine-phthalimide derivatives have been synthesized that exhibit solid-state fluorescence and can act as colorimetric pH sensors. rsc.org These molecules undergo reversible protonation at the pyrimidine nitrogen atoms, leading to distinct and observable color changes. rsc.org
The this compound scaffold is a promising starting point for creating such probes. The pyrimidine ring can act as the signaling unit, while the phenyl and hydroxyl substituents provide handles for attaching other functional groups. For instance, a fluorophore could be appended to the scaffold, and its emission properties could be designed to change upon binding of the target analyte to a specific site on the molecule. The methoxy (B1213986) group can also influence the photophysical properties of the resulting probe.
Exploration as Modulators of Specific Biochemical Pathways in Preclinical Research
The pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. nih.govnih.gov Consequently, pyrimidine derivatives are a major focus in drug discovery, with numerous compounds investigated as modulators of various biochemical pathways, particularly in oncology. gsconlinepress.comnih.gov
Key research areas include the development of kinase inhibitors. Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer. nih.gov Pyrimidine-based molecules have been developed as potent inhibitors of:
Aurora Kinases (AURK) and Polo-like Kinases (PLK): These are critical for cell cycle progression, and their inhibition is a validated strategy for cancer therapy. Many inhibitors in clinical trials feature pyrimidine-fused scaffolds. nih.gov
Fibroblast Growth Factor Receptor 4 (FGFR4): Selective inhibitors based on aminodimethylpyrimidinol scaffolds have been designed and synthesized for the treatment of hepatocellular carcinoma. nih.gov
Dual Leucine Zipper Kinase (DLK): Scaffold-hopping approaches have been used to convert pyrimidine-based hits into more drug-like pyrazole (B372694) cores for treating neurodegenerative diseases. researchgate.net
Cyclooxygenase-2 (COX-2): Derivatives of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine have been synthesized as selective COX-2 inhibitors, which are important anti-inflammatory and potential anticancer agents. nih.gov
The this compound core provides a versatile starting point for synthesizing libraries of compounds for preclinical research. By modifying the hydroxyl group and the phenyl ring, chemists can systematically explore the structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties against a chosen biological target. nih.govmdpi.com
Investigation in Materials Science for Functional Molecules (e.g., Corrosion Inhibitors)
In materials science, organic molecules are widely used to protect metals from corrosion, especially in acidic environments. Pyrimidine derivatives have emerged as highly effective corrosion inhibitors for metals like mild steel and copper. nih.govtandfonline.comacademicjournals.org Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective film that blocks the active sites for corrosion. academicjournals.orgfrontiersin.org
The mechanism of adsorption involves the interaction of the metal surface with the heteroatoms (nitrogen) and the π-electrons of the aromatic pyrimidine ring. researchgate.net The lone pair electrons on the nitrogen atoms can form coordinate bonds with the vacant d-orbitals of the metal atoms (chemisorption), while the π-system can interact with the surface through physisorption. tandfonline.com
The effectiveness of pyrimidine-based inhibitors is influenced by their concentration, the temperature, and their molecular structure, including the nature of their substituents. nih.govfrontiersin.org Studies have shown that the inhibition efficiency generally increases with the concentration of the inhibitor. tandfonline.comfrontiersin.org The this compound structure possesses the key features required for a corrosion inhibitor: the pyrimidine ring with its nitrogen atoms and π-electrons, and an additional aromatic ring that can enhance surface coverage.
| Inhibitor Type | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Mechanism Type | Reference |
|---|---|---|---|---|---|
| Pyrimidine-bichalcophenes | Copper | 1 M HNO₃ | 99.14 | Mixed-type | nih.gov |
| Substituted Pyrimidines (PPDs) | Mild Steel | 1 M HCl | Not specified, but PPD-1 was best | Mixed-type (predominantly cathodic) | tandfonline.com |
| Imidazo[1,2-a] Pyrimidine Derivatives | Mild Steel | 1 M HCl | 91.9 | Mixed-type | frontiersin.org |
Supramolecular Chemistry and Crystal Engineering with Pyrimidine Derivatives
Supramolecular chemistry focuses on the study of systems held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. Crystal engineering, a subfield of supramolecular chemistry, aims to design and synthesize solid-state structures with desired properties by controlling these intermolecular interactions.
Pyrimidin-4-ol and its derivatives, which exist in tautomeric equilibrium with 4(3H)-pyrimidinones, are excellent candidates for crystal engineering studies. nih.gov This is because the pyrimidinone form possesses both hydrogen bond donors (the N-H group) and hydrogen bond acceptors (the carbonyl oxygen and the ring nitrogen atom). nih.govacs.org This structural feature is analogous to the nucleobases in DNA and RNA, which form specific hydrogen-bonded pairs. wikipedia.org
Studies on substituted pyrimidinones (B12756618) have revealed the formation of robust and predictable hydrogen-bonding patterns. The most predominant interactions are strong N-H···O hydrogen bonds, which often lead to the formation of self-complementary dimers with an R²₂(8) ring motif. nih.govnih.gov These dimers can act as supramolecular synthons, which are structural units that can be further assembled into larger architectures like ribbons or sheets through weaker interactions such as C-H···O bonds and π-π stacking. acs.orgnih.gov
The this compound molecule contains all the necessary functional groups to participate in these interactions:
Hydrogen Bond Donors: The pyrimidinone N-H group and C-H groups on the phenyl ring.
Hydrogen Bond Acceptors: The carbonyl oxygen, the pyrimidine ring nitrogen, and the methoxy oxygen.
Analysis of similar crystal structures shows that the N–H···O interactions are energetically significant, with average energies around -16.55 kcal/mol, while C–H···O interactions also contribute substantially, with average energies of about -6.48 kcal/mol. nih.govacs.org The presence of the flat phenyl ring also introduces the possibility of π-π stacking interactions, further stabilizing the crystal lattice. nih.gov By understanding and controlling these interactions, it is possible to engineer crystalline materials from this compound and its derivatives with specific physical properties.
Q & A
Basic: What are the standard synthetic routes for 6-(4-Methoxyphenyl)pyrimidin-4-ol, and how can reaction efficiency be optimized?
The compound is typically synthesized via a multi-step route starting with 4-methoxyphenylaldehyde and ethyl cyanoacetate under basic conditions (e.g., NaOH/ethanol) to form an α,β-unsaturated nitrile intermediate. This intermediate undergoes cyclization with guanidine derivatives (e.g., guanidine carbonate) in refluxing ethanol to yield the pyrimidine core . Optimization involves adjusting reaction parameters:
- Temperature : Higher temperatures (80–90°C) improve cyclization efficiency but may increase side products.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for methoxyphenyl group incorporation .
- Catalysts : Lewis acids like ZnCl₂ can accelerate cyclization by stabilizing transition states .
Advanced: How can regioselectivity challenges during substitution reactions on the pyrimidine ring be addressed?
Regioselectivity in electrophilic aromatic substitution (EAS) on the pyrimidine ring is influenced by:
- Electronic effects : The methoxyphenyl group at position 6 directs electrophiles to the electron-rich 2- or 4-positions. Computational modeling (DFT) predicts charge distribution to guide reagent selection .
- Steric hindrance : Bulky substituents at position 4 (e.g., hydroxyl groups) favor substitution at position 2. Kinetic studies using stopped-flow NMR can monitor real-time reaction pathways .
- Protecting groups : Temporary protection of the hydroxyl group (e.g., silylation with TMSCl) prevents undesired oxidation during substitution .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H NMR reveals proton environments (e.g., methoxy singlet at δ 3.8 ppm, aromatic protons at δ 6.8–8.2 ppm). ¹³C NMR confirms carbonyl (δ 165–170 ppm) and methoxyphenyl carbons .
- IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and O-H (3200–3500 cm⁻¹) confirm tautomeric forms .
- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak (C₁₁H₁₁N₂O₂⁺, m/z 217.0845) and fragmentation patterns .
Advanced: How can crystallographic data resolve ambiguities in tautomeric forms or hydrogen-bonding networks?
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement (e.g., using Olex2 software) determines the dominant tautomer (e.g., pyrimidin-4-ol vs. pyrimidin-4-one). Hydrogen-bonding networks are mapped via Hirshfeld surface analysis, revealing intermolecular interactions critical for solid-state stability . For example, the hydroxyl group at position 4 often forms O-H···N bonds with adjacent pyrimidine rings, stabilizing the enol form .
Basic: What in vitro assays are used to evaluate its biological activity?
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) measure IC₅₀ values. Pre-treatment with apoptosis inhibitors (e.g., Z-VAD-FMK) distinguishes cytotoxic mechanisms .
- Anti-inflammatory : COX-1/COX-2 inhibition assays using purified enzymes and colorimetric substrates (e.g., prostaglandin H₂) .
- Antimicrobial : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .
Advanced: How can molecular docking and dynamics simulations predict interactions with biological targets?
Virtual screening (e.g., AutoDock Vina) identifies potential targets by simulating ligand-receptor binding. For example, the compound’s methoxyphenyl group shows hydrophobic interactions with the ATP-binding pocket of kinases, while the hydroxyl group forms hydrogen bonds with catalytic residues. MD simulations (e.g., GROMACS) assess binding stability over 100-ns trajectories, calculating RMSD and binding free energy (MM-PBSA) .
Basic: What analytical methods are suitable for quantifying the compound in complex matrices?
- HPLC : Reverse-phase C18 columns with mobile phases (e.g., acetonitrile/0.1% formic acid) and UV detection at 254 nm .
- LC-MS/MS : MRM transitions (e.g., m/z 217 → 154) enhance specificity in biological samples .
Advanced: How can hyphenated techniques (e.g., LC-NMR-MS) resolve structural ambiguities in degradation products?
LC-NMR-MS combines separation, structural elucidation, and mass detection. For forced degradation studies (acid/base hydrolysis, oxidation), this identifies products like hydroxylated derivatives (m/z 233) or ring-opened intermediates. Isotopic labeling (¹³C/²H) tracks reaction pathways .
Basic: How to address discrepancies in reported biological activity data across studies?
Discrepancies in IC₅₀ or MIC values may arise from:
- Assay conditions : Variations in serum concentration, pH, or incubation time. Standardize protocols using CLSI guidelines .
- Cell line heterogeneity : Validate cell lines via STR profiling.
- Compound purity : Use HPLC-UV to confirm purity (>95%) and exclude batch-to-batch variability .
Advanced: What strategies enhance the compound’s metabolic stability for in vivo studies?
- Prodrug design : Esterification of the hydroxyl group improves bioavailability.
- Structural analogs : Replace the methoxy group with trifluoromethoxy to reduce CYP450-mediated oxidation.
- Pharmacokinetic profiling : LC-MS/MS quantifies plasma half-life and metabolite formation in rodent models .
Basic: How does the methoxyphenyl substituent influence electronic properties?
The electron-donating methoxy group increases ring electron density, enhancing resonance stabilization. Hammett σ values (σ = -0.27 for -OCH₃) predict reactivity in EAS, favoring electrophile attack at para/ortho positions .
Advanced: Can QSAR models predict novel derivatives with improved bioactivity?
3D-QSAR (CoMFA/CoMSIA) using steric, electrostatic, and hydrophobic fields identifies critical regions for modification. For example, adding electron-withdrawing groups at position 2 improves COX-2 selectivity (predicted pIC₅₀ increase of 0.8 log units) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
